
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran is a chemical compound with a complex structure that includes a pyran ring and a long aliphatic chain with a double bond and a triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the pyran ring through a cyclization reaction, followed by the introduction of the aliphatic chain via an alkylation reaction. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double and triple bonds in the aliphatic chain.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alkanes or alkenes.
Applications De Recherche Scientifique
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and membrane interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-Tetrahydro-2-(11-tetradecen-9-yn-1-yloxy)-2H-pyran
- (E)-Tetrahydro-2-(11-tetradecen-9-yn-2-yloxy)-2H-pyran
Uniqueness
(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran is unique due to its specific arrangement of the pyran ring and the aliphatic chain with both a double and triple bond. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
54664-77-6 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2-[(E)-tetradec-11-en-9-ynoxy]oxane |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+ |
Clé InChI |
BUOGADDGOQWWDH-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/C#CCCCCCCCCOC1CCCCO1 |
SMILES canonique |
CCC=CC#CCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


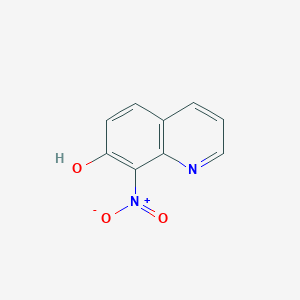
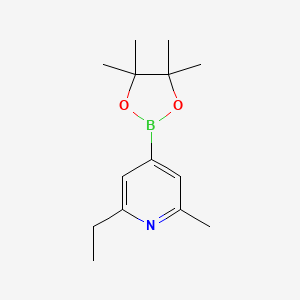
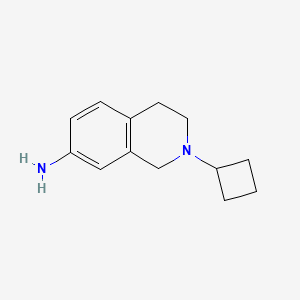
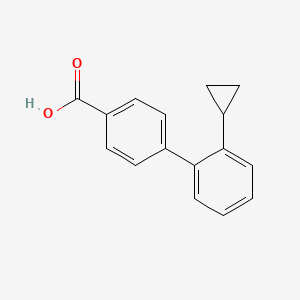
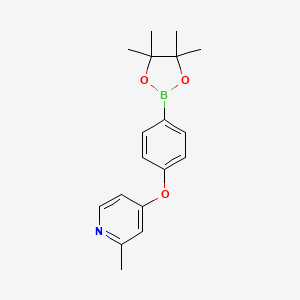
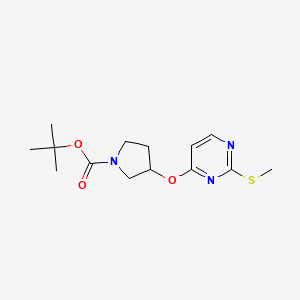


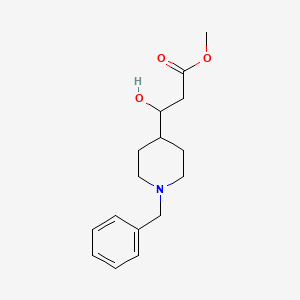

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

